2-Chloro-6-fluoronaphthalene
Description
2-Chloro-6-fluoronaphthalene (C₁₀H₆ClF) is a halogenated naphthalene derivative featuring chlorine and fluorine substituents at the 2- and 6-positions, respectively. This compound is primarily utilized in organic synthesis, pharmaceutical intermediates, and materials science due to its unique electronic and steric properties. The chlorine atom acts as an electron-withdrawing group, while fluorine, though electronegative, has a smaller atomic radius, minimizing steric hindrance. These characteristics make it a versatile scaffold for further functionalization .
Properties
CAS No. |
59079-71-9 |
|---|---|
Molecular Formula |
C10H6ClF |
Molecular Weight |
180.6 g/mol |
IUPAC Name |
2-chloro-6-fluoronaphthalene |
InChI |
InChI=1S/C10H6ClF/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6H |
InChI Key |
QWAOODAKUAYDQK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2)Cl)C=C1F |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Cl)C=C1F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-Chloro-6-fluoronaphthalene with structurally related naphthalene derivatives, focusing on substituent effects, physicochemical properties, and applications.
| Compound | Substituents | Molecular Formula | Molar Mass (g/mol) | Key Properties | Applications |
|---|---|---|---|---|---|
| 2-Chloro-6-fluoronaphthalene | Cl (2), F (6) | C₁₀H₆ClF | 180.61 | Moderate reactivity; balanced electron-withdrawing effects; stable under ambient conditions | Pharmaceutical intermediates, agrochemicals, OLED materials |
| 1-Chloronaphthalene | Cl (1) | C₁₀H₇Cl | 162.62 | Higher reactivity at 1-position; lower thermal stability | Solvent, dye synthesis, lubricant additives |
| 2-Chloronaphthalene | Cl (2) | C₁₀H₇Cl | 162.62 | Electron-deficient aromatic core; directs electrophilic substitution to 1- and 8-positions | Precursor for polychlorinated naphthalenes (PCNs), flame retardants |
| 2-Fluoronaphthalene | F (2) | C₁₀H₇F | 146.16 | Lower boiling point (~212°C); reduced toxicity compared to chlorinated analogs | Fluorinated polymer precursors, dielectric fluids |
| 2-Chloro-6-nitronaphthalene | Cl (2), NO₂ (6) | C₁₀H₆ClNO₂ | 207.61 | High reactivity due to nitro group; explosive potential | Explosives, nitration intermediates, redox-active materials |
| 2-Chloro-6-naphthalenesulfonyl chloride | Cl (2), SO₂Cl (6) | C₁₀H₆Cl₂O₂S | 269.12 | Hydrolytically sensitive; strong electrophile | Sulfonamide synthesis, surfactants, ion-exchange resins |
| 1-Chloro-6-(chloromethyl)naphthalene | Cl (1), CH₂Cl (6) | C₁₁H₈Cl₂ | 217.09 | High steric hindrance; bifunctional reactivity | Cross-coupling reactions, dendrimer frameworks |
Key Research Findings
- Substituent Effects on Reactivity: Electron-Withdrawing Groups (Cl, NO₂, SO₂Cl): Chlorine and nitro groups enhance electrophilic substitution reactivity but may reduce thermal stability. For example, 2-Chloro-6-nitronaphthalene is highly reactive in nitration and sulfonation reactions but poses explosion risks . Fluorine vs. Chlorine: Fluorine’s smaller size and lower polarizability result in weaker electron-withdrawing effects compared to chlorine, making 2-Chloro-6-fluoronaphthalene less reactive than its dichlorinated analogs but more stable than nitro derivatives .
- Toxicity and Environmental Impact: Chlorinated naphthalenes (e.g., 1-Chloronaphthalene) are associated with hepatotoxicity and endocrine disruption, as noted in toxicological profiles for methylnaphthalenes .
Applications :
- Pharmaceuticals : 2-Chloro-6-fluoronaphthalene’s stability and dual halogenation make it ideal for kinase inhibitor scaffolds.
- Materials Science : Sulfonyl chloride derivatives (e.g., 2-Chloro-6-naphthalenesulfonyl chloride) are critical in synthesizing sulfonated polymers for ion-exchange membranes .
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